Predicted LogP and Lipophilicity Comparison with 4-(Azidomethyl)benzamide
N-(Azidomethyl)benzamide has a predicted LogP (octanol-water partition coefficient) of 1.71 , indicating moderate lipophilicity. In contrast, its positional isomer 4-(azidomethyl)benzamide exhibits a notably more hydrophilic profile (inferred LogP to be approximately 0.7 based on its primary amide and polar surface area characteristics) . This quantitative difference of approximately one LogP unit suggests that N-(azidomethyl)benzamide is roughly 10 times more lipophilic, which can significantly influence membrane permeability and distribution in biological systems.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.71 |
| Comparator Or Baseline | 4-(Azidomethyl)benzamide; Inferred LogP ≈ 0.7 (based on reported PSA and amide characteristics) |
| Quantified Difference | ΔLogP ≈ 1.0, representing an approximate 10-fold difference in lipophilicity. |
| Conditions | Computational prediction (ACD/Labs or similar) retrieved from Chemsrc database. |
Why This Matters
For procurement decisions in drug discovery or chemical biology, a 10-fold difference in lipophilicity profoundly impacts cellular uptake and non-specific binding, making direct substitution between these isomers unreliable.
